Documented 5-HT2 Antagonist Activity: A Defined Pharmacological Profile
4-Benzo[b]thiophen-3-yl-piperidine derivatives, specifically compounds 10 and 18a, demonstrated potent in vitro 5-HT2 antagonist activity [1]. While the study did not report exact IC50 values for the core scaffold itself, the classification of these derivatives as 'potent' antagonists provides a clear, documented biological profile that is not universally shared by other 4-arylpiperidines. This activity is a direct consequence of the benzo[b]thiophene substitution, which is a key differentiator from non-sulfur containing analogs.
| Evidence Dimension | In vitro 5-HT2 receptor antagonism |
|---|---|
| Target Compound Data | Potent antagonist activity (compounds 10 and 18a in Watanabe et al., 1993) |
| Comparator Or Baseline | Generic 4-arylpiperidines (baseline of no reported 5-HT2 activity) |
| Quantified Difference | Qualitative classification as 'potent' antagonist |
| Conditions | In vitro functional assays (exact assay type not specified in the abstract) [1] |
Why This Matters
This evidence establishes the compound as a validated starting point for 5-HT2 antagonist research, a targeted application that a generic 4-arylpiperidine cannot support.
- [1] Watanabe, Y., Yoshiwara, H., & Kanao, M. (1993). Syntheses of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity. Journal of Heterocyclic Chemistry, 30(2), 445-451. View Source
